2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl-
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Overview
Description
2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- is an organic compound that features a furan ring substituted with a benzodioxole group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- typically involves the reaction of 2-furancarboxaldehyde with appropriate benzodioxole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxaldehyde
- 5-(1,3-Benzodioxol-5-yl)-2-furancarboxaldehyde
- 3-Methyl-2-furancarboxaldehyde
Uniqueness
2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
Properties
CAS No. |
646038-77-9 |
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Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-methylfuran-2-carbaldehyde |
InChI |
InChI=1S/C13H10O4/c1-8-4-11(17-13(8)6-14)9-2-3-10-12(5-9)16-7-15-10/h2-6H,7H2,1H3 |
InChI Key |
OWAOLPNOBYUZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC3=C(C=C2)OCO3)C=O |
Origin of Product |
United States |
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